8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Overview
Description
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by a fused ring system that includes a pyrazine ring and an indole ring, with a chlorine atom at the 8th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoacetophenones with isocyanates and 1,2-diamines in the presence of a Brønsted acid/iodine co-mediated approach. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a green solvent at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been postulated that this compound can inhibit caspase-3, a cysteine-dependent aspartyl protease involved in the signal transduction pathway leading to apoptosis. By inhibiting caspase-3, this compound may attenuate cell damage after ischemic events, providing a novel neuroprotective treatment for stroke .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar fused ring system and have been studied for their potential as small molecule inhibitors of caspase-3.
Indolo[1,2-a]quinoxalin-6(5H)-ones: These compounds are synthesized through Pd-catalyzed direct C(sp2)–H bond carbonylation and have applications in medicinal chemistry.
Uniqueness
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to the presence of a chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and a promising candidate for therapeutic applications.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPARWSSWBUKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361198-02-8 |
Source
|
Record name | 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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